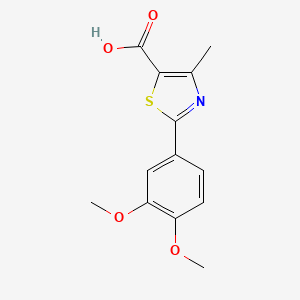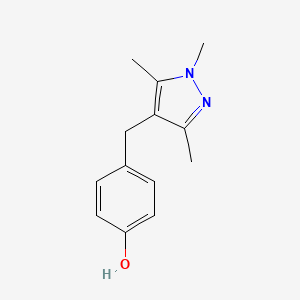
4-((1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "4-((1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl)phenol" is a derivative of pyrazole, a heterocyclic aromatic organic compound. Pyrazole derivatives are known for their diverse biological activities and applications in various fields of chemistry. The compound is structurally related to several synthesized pyrazole derivatives that have been characterized and studied for their chemical and physical properties.
Synthesis Analysis
The synthesis of pyrazole derivatives often involves the condensation reactions of various phenols and substituted pyrazoles. For instance, the synthesis of a Schiff base derivative, 4-(((3-(tert-Butyl)-(1-phenyl)pyrazol-5-yl)imino)methyl)phenol, was achieved and characterized by spectroscopic methods such as FT-IR, MS, NMR, and single-crystal X-ray diffraction . Similarly, the condensation of 4-(trifluoromethyl)phenol with sodium pyrazol-1-ide yielded a trisubstituted pyrazole compound . These methods provide insights into the potential synthesis pathways for the compound of interest.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is often elucidated using X-ray crystallography, which provides detailed information about the dihedral angles and planarity of the aromatic systems. For example, the structure of 4-Chloro-2,6-Bis[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]phenol was determined, revealing the planarity of the benzene ring system and the trans arrangement of the pyrazole rings . Theoretical studies using density functional theory (DFT) are also employed to optimize the molecular geometry and predict vibrational frequencies, which are then compared with experimental data .
Chemical Reactions Analysis
Pyrazole derivatives can undergo various chemical reactions, including condensation with malononitrile, reactions with amines, and coupling with phenols or phenolic derivatives. For instance, 3-Methyl-1-phenyl-2-pyrazoline-4,5-dione reacts with malononitrile and amines to yield substituted pyrazolones . The coupling of diazonium chloride derivatives of pyrazole with phenols leads to the formation of arylazo-pyrazoles . These reactions highlight the reactivity of the pyrazole moiety and its potential for further chemical modifications.
Physical and Chemical Properties Analysis
The physical properties of pyrazole derivatives, such as luminescent properties, are of interest in materials science. The luminescent property of 4-Chloro-2,6-Bis[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]phenol was investigated, indicating potential applications in optoelectronic devices . The chemical properties, including stability and reactivity, are influenced by the substituents on the pyrazole ring and the nature of the phenolic group. The intermolecular hydrogen bonding and π-π stacking observed in some pyrazole derivatives contribute to their solid-state properties and could affect their solubility and melting points .
Applications De Recherche Scientifique
Metal Extraction and Coordination Chemistry
- Copper Extraction : Alkyl-substituted phenolic pyrazoles are shown to function effectively as Cu-extractants with similar strength and selectivity over Fe(III) compared to commercially used reagents. The presence of electron-accepting groups enhances extractant strength through buttressing inter-ligand hydrogen bonding, highly influenced by steric factors (Healy et al., 2016).
Molecular Structure and Hydrogen Bonding
- Hydrogen-bonded Chains : Studies on molecules like 3-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-1-(4-methoxyphenyl)propenone have highlighted the formation of hydrogen-bonded chains, emphasizing the structural importance of hydrogen bonds in stabilizing molecular arrangements (Trilleras et al., 2005).
Computational and Theoretical Studies
- Molecular Docking and Quantum Chemical Calculations : Theoretical studies on derivatives, including 4-methoxy-{2-[3-(4-chlorophenyl)-5-(4-(propane-2-yl) phenyl)-4, 5-dihydro-1H-pyrazole-1-yl]- 1, 3-thiazole-4-yl}phenol, have utilized DFT calculations, NBO analysis, and molecular docking to predict biological effects and elucidate molecular structures (Viji et al., 2020).
Synthesis and Structural Characterization
- Schiff Base Synthesis : The synthesis and characterization of Schiff bases, like 4-(((3-(tert-Butyl)-(1-phenyl)pyrazol-5-yl)imino)methyl)phenol, have been reported, providing insights into molecular geometry and potential applications in materials science (Cuenú et al., 2018).
Luminescent Properties
- Luminescent Property Studies : The luminescent properties of compounds like 4-Chloro-2,6-Bis[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]phenol have been explored, linking structural features with photophysical behavior (Tang et al., 2014).
Propriétés
IUPAC Name |
4-[(1,3,5-trimethylpyrazol-4-yl)methyl]phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c1-9-13(10(2)15(3)14-9)8-11-4-6-12(16)7-5-11/h4-7,16H,8H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDAAPGCAQWJYSL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)CC2=CC=C(C=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40377122 |
Source


|
| Record name | 4-[(1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40377122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl)phenol | |
CAS RN |
75999-00-7 |
Source


|
| Record name | 4-[(1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl]phenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=75999-00-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[(1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40377122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

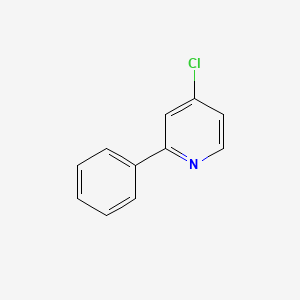




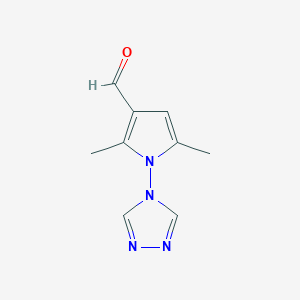


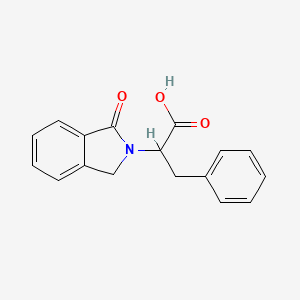
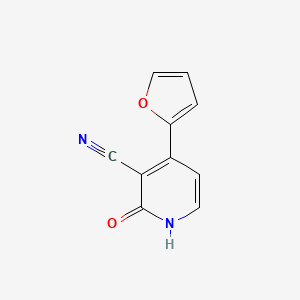
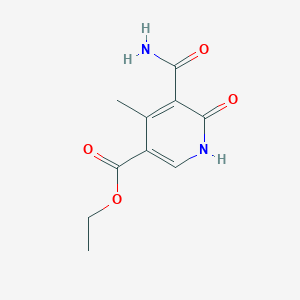
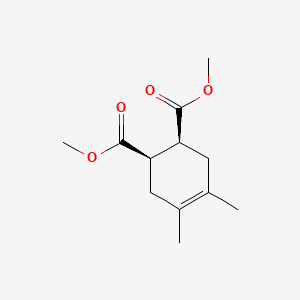
![Ethyl 2-[2-(2-phenylethenyl)benzimidazol-1-yl]acetate](/img/structure/B1303173.png)
